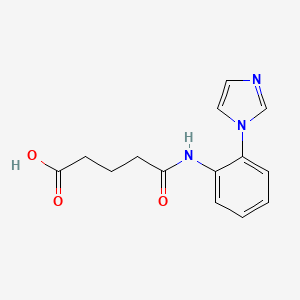

N-苄基-2-硝基苯甲酰胺

描述

N-benzyl-2-nitrobenzamide is a chemical compound that is part of a broader class of benzamide derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various nitrogenous heterocycles . The nitrobenzamide moiety is particularly noteworthy for its antimycobacterial properties, as some derivatives have shown considerable in vitro antitubercular activity .

Synthesis Analysis

The synthesis of N-benzyl-2-nitrobenzamide derivatives can involve various methods. For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, nitrobenzamide derivatives can be synthesized from the ring-opening reactions of benzoxazinones or by refluxing with thionyl chloride followed by treatment with carboxylic acids in the presence of a base . The synthesis process can be influenced by the presence of electron-withdrawing groups and the specific conditions employed, such as the choice of solvent and temperature .

Molecular Structure Analysis

The molecular structure of N-benzyl-2-nitrobenzamide derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction data. These compounds often crystallize in monoclinic space groups and exhibit dihedral angles between aromatic rings, indicating the spatial orientation of the molecular framework . Hydrogen bonding plays a crucial role in the crystal packing of these molecules, with N-H...O and C-H...O interactions stabilizing the structure .

Chemical Reactions Analysis

N-benzyl-2-nitrobenzamide derivatives can participate in a range of chemical reactions. For example, they can undergo alcoholysis in the presence of metal ions such as Ni(II), Zn(II), and Cu(II), which significantly accelerates the reaction compared to uncomplexed amides . Photo-rearrangement reactions are also possible, leading to the formation of azo compounds, although the presence of electron-attracting substituents can affect the photostability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-2-nitrobenzamide derivatives are closely related to their molecular structure. The presence of nitro groups and their orientation with respect to the phenyl rings can influence the compound's reactivity and interaction with other molecules . The crystal structure analysis provides insights into the molecular dimensions and the potential for intermolecular interactions, which are essential for understanding the compound's behavior in different environments . Density functional theory (DFT) calculations can further complement the understanding of these properties by providing theoretical data on electronic energy levels and molecular electrostatic potential maps .

科学研究应用

抗分枝杆菌活性:Wang et al. (2019)的研究讨论了新型硝基苯甲酰胺衍生物的设计和合成,包括N-苄基-2-硝基苯甲酰胺,显示出显著的体外抗结核活性。这表明其在开发新的抗分枝杆菌药物方面具有潜在用途。

喹唑啉酮的合成:根据Wang et al. (2013)报道,使用铁作为催化剂合成2,3-二芳基喹唑啉酮涉及各种2-硝基-N-芳基苯甲酰胺,暗示N-苄基-2-硝基苯甲酰胺在这些化合物的形成中发挥作用,这些化合物在药物化学中很重要。

二氮杂环化合物的合成:Nguyen et al. (2013)描述了钴或铁催化的2-硝基苯甲酰胺的氧化还原缩合制备各种官能化的2-芳基苯并咪唑的用途。这个过程可能利用N-苄基-2-硝基苯甲酰胺合成二氮杂环化合物。

晶体结构分析:Tothadi and Desiraju (2013)通过研究涉及4-硝基苯甲酰胺的三元共晶体,提供了N-苄基-2-硝基苯甲酰胺如何通过氢键和卤素键在晶体结构中相互作用的见解。

光重排研究:Gunn and Stevens (1973)研究了N-芳基-2-硝基苯甲酰胺的光重排,这可能与在类似条件下研究N-苄基-2-硝基苯甲酰胺相关。

电化学行为:Zeybek et al. (2009)探讨了各种苯甲酰胺的电化学行为,包括N-(2-苄基苯并噁唑-5-基)4-硝基苯甲酰胺,暗示在电化学研究和传感器开发中可能应用的潜力。

安全和危害

作用机制

Target of Action

The primary targets of N-benzyl-2-nitrobenzamide are currently unknown. The compound is a derivative of benzamide

Mode of Action

Benzamide derivatives are known to undergo reactions at the benzylic position , which could potentially influence the interaction of N-benzyl-2-nitrobenzamide with its targets.

Biochemical Pathways

Benzamide and its derivatives are involved in various biochemical reactions

Pharmacokinetics

As a benzamide derivative , it is expected to have similar pharmacokinetic properties to other compounds in this class.

属性

IUPAC Name |

N-benzyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWHBIQCFGNKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350227 | |

| Record name | N-benzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-nitrobenzamide | |

CAS RN |

52745-10-5 | |

| Record name | N-benzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

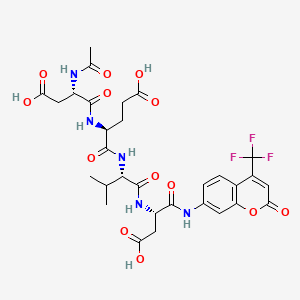

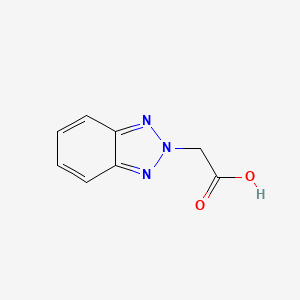

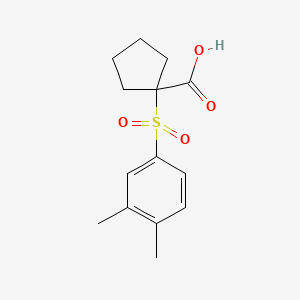

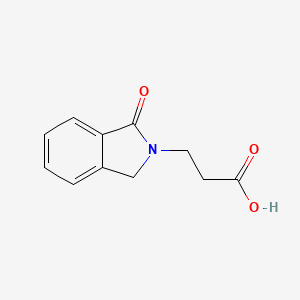

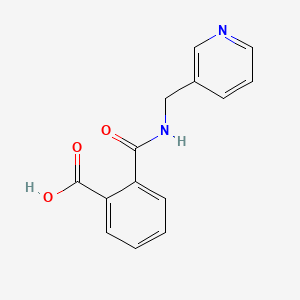

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

![2-[(6-Bromoquinazolin-4-yl)amino]ethanol](/img/structure/B1330970.png)

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)